3-O-Methyl Norbuprenorphine

Description

Contextualization within Opioid Analog Research

The study of opioid analogs is a cornerstone of modern pharmacology, aimed at understanding the structure-activity relationships (SAR) that govern a ligand's interaction with opioid receptors (mu, delta, and kappa) and the related nociceptin (B549756) opioid peptide (NOP) receptor. nih.govacs.org The goal is often to design molecules with tailored receptor profiles, such as potent analgesia with reduced side effects. nih.gov Buprenorphine itself is a complex partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. nih.gov

3-O-Methyl Norbuprenorphine (B1208861) serves as an ideal starting point for synthesizing novel buprenorphine analogs to probe these relationships. nih.govmdpi.com By modifying the N-17 position of 3-O-Methyl Norbuprenorphine, researchers can introduce a wide variety of substituents and study their effect on receptor affinity and efficacy. mdpi.com For instance, research has focused on creating analogs with increased affinity for the NOP receptor to investigate its role in mediating buprenorphine's effects. nih.gov The methylation at the 3-O position provides a stable scaffold, preventing O-demethylation during subsequent synthetic steps and allowing chemists to focus on modifications at other sites, such as the C20 position or the nitrogen atom. nih.govmdpi.com This systematic approach helps to delineate the specific structural features responsible for the nuanced pharmacological profiles of the orvinol family of compounds. acs.org

Role as a Synthetic Intermediate and Metabolite Analog

The primary utility of this compound in chemical research is its role as a synthetic intermediate. cymitquimica.comcymitquimica.com It is a key precursor in the multi-step synthesis of buprenorphine and its derivatives. google.comgoogle.com The synthesis often begins with thebaine, a natural alkaloid extracted from the poppy plant Papaver bracteatum. nih.govsid.ir Through a series of reactions including a Diels-Alder reaction, hydrogenation, and reaction with an organolithium reagent, the basic structure is formed. nih.govsid.ir Subsequent N-demethylation yields this compound. mdpi.com

From this intermediate, chemists can perform N-alkylation to introduce various groups at the nitrogen atom. mdpi.comgoogle.com A common step is the introduction of a cyclopropylmethyl group to synthesize 3-O-methyl-buprenorphine, which can then be demethylated to yield buprenorphine itself. google.com It is also used in the preparation of labeled morphinan (B1239233) analogs, for example, by using deuterated reagents for use in metabolic studies. cymitquimica.comfrontiersin.org

Furthermore, this compound serves as an analog for studying the metabolites of buprenorphine. The primary metabolic pathway for buprenorphine is N-dealkylation to form norbuprenorphine, which is a potent, biologically active opioid agonist. frontiersin.orgnih.gov Both buprenorphine and norbuprenorphine are further metabolized via glucuronidation, primarily at the 3-position, to form buprenorphine-3-glucuronide (B3G) and norbuprenorphine-3-glucuronide (N3G). nih.govresearchgate.net By having the 3-hydroxyl group protected as a methyl ether, this compound allows researchers to synthesize analogs and study their properties without the interference of metabolic glucuronidation at that position, thereby isolating the effects of other structural modifications. nih.gov This is crucial for understanding the distinct pharmacological contributions of the parent drug versus its various metabolites. researchgate.netacs.org

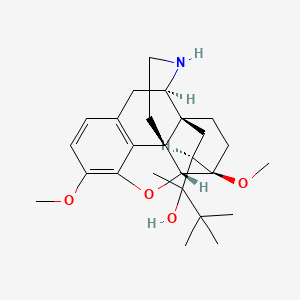

Structure

3D Structure

Properties

IUPAC Name |

2-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO4/c1-22(2,3)23(4,28)17-14-24-9-10-26(17,30-6)21-25(24)11-12-27-18(24)13-15-7-8-16(29-5)20(31-21)19(15)25/h7-8,17-18,21,27-28H,9-14H2,1-6H3/t17-,18-,21-,23?,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFHEIAUPRGDNQ-ALONWEKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)OC)O4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)OC)O4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673055 | |

| Record name | 2-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16614-59-8 | |

| Record name | 2-[(1S,2S,6R,14R,15R,16R)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-[(18R)-3,6-Dimethoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-18-yl]-3,3-dimethyl-2-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 O Methyl Norbuprenorphine and Its Analogs

Chemical Synthesis Pathways

Chemical synthesis remains the primary approach for the production of 3-O-Methyl Norbuprenorphine (B1208861). These routes are characterized by multi-step sequences involving potent reagents and controlled reaction conditions.

Preparation from Thebaine Derivatives

Thebaine is a principal alkaloid extracted from the poppy plant Papaver bracteatum and serves as a common precursor for the semi-synthesis of numerous opioids, including buprenorphine and its intermediates. nih.gov The conversion of thebaine to 3-O-Methyl Norbuprenorphine involves a sequence of reactions, with N-demethylation being the critical step to remove the methyl group from the tertiary amine at position 17.

The typical industrial synthesis of buprenorphine begins with thebaine. qub.ac.ukgoogle.com A Diels-Alder reaction between thebaine and methyl vinyl ketone, followed by hydrogenation, yields an intermediate known as 7α-acetyl-6,14-endo-ethano-6,7,8,14-tetrahydrothebaine. google.comresearchgate.net A subsequent Grignard reaction with tert-butyl magnesium chloride introduces the characteristic t-butyl group, affording the direct N-methyl precursor to this compound. researchgate.net The final step to obtain this compound is the cleavage of the N-methyl bond.

A common strategy for N-demethylation involves the formation of an N-oxide intermediate. The tertiary N-methyl amine of the thebaine-derived precursor is oxidized using an appropriate agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-methyl, N-oxide. researchgate.netgoogle.com This N-oxide is more susceptible to subsequent demethylation reactions. This route is a key component of the non-classical Polonovski reaction. google.com

Once the N-oxide is formed, it can be converted to the secondary amine (the "nor" compound) through various procedures. The modified Polonovski reaction is a notable method that has been effectively used for the N-demethylation of several opiate alkaloids. google.com This reaction involves treating the N-oxide with a reducing agent. While iron(II) sulfate (FeSO₄·7H₂O) has been traditionally used, recent modifications have employed stainless steel powder, which can provide better yields of the desired N-demethylated product. researchgate.netgoogle.com

Other established N-demethylation methods include:

The von Braun Reaction : This classic method uses cyanogen (B1215507) bromide (CNBr) to convert the tertiary amine into an N-cyano intermediate. qub.ac.ukdownloadmaghaleh.com Subsequent hydrolysis of the cyanamide, often under harsh basic conditions with potassium hydroxide (KOH) at high temperatures, yields the secondary amine, this compound. qub.ac.uk While effective, this route involves highly toxic reagents. downloadmaghaleh.com

Palladium-Catalyzed N-Demethylation : More recent advancements include palladium-catalyzed methods that can concurrently perform N-demethylation and N-acylation, offering an alternative pathway. researchgate.net

| N-Demethylation Method | Key Reagents | Intermediate | Notes |

|---|---|---|---|

| Modified Polonovski Reaction | 1. m-CPBA or H₂O₂ 2. Steel powder or FeSO₄ | N-Oxide | Considered a milder, non-classical approach. researchgate.netgoogle.com |

| von Braun Reaction | 1. CNBr 2. KOH | N-Cyanamide | Effective but uses highly toxic cyanogen bromide. qub.ac.ukdownloadmaghaleh.com |

| Palladium-Catalyzed Reaction | Pd(OAc)₂ or Pd(acac)₂ | N-Acyl | Allows for concurrent N-demethylation and N-acylation. researchgate.net |

Synthesis from Oripavine as a Starting Material

Oripavine, another naturally occurring alkaloid, presents an advantageous alternative to thebaine for synthesizing "nor" compounds. scirp.org The primary benefit of using oripavine is that its structure lacks the methyl group at the 3-position phenolic hydroxyl. google.comgoogle.com This eliminates the need for the often difficult and low-yielding O-demethylation step that is required at the end of the buprenorphine synthesis when starting from thebaine. scirp.orggoogle.com

The synthesis of norbuprenorphine from oripavine follows a similar pathway to the thebaine route, involving a Diels-Alder reaction and subsequent modifications. google.com However, to obtain this compound specifically, a methylation step at the 3-hydroxyl position would be required, which negates the primary advantage of using oripavine. Therefore, oripavine is a more direct precursor for norbuprenorphine itself. google.comgoogle.com Nevertheless, the chemistry developed for N-demethylation in the oripavine-to-norbuprenorphine pathway, such as quaternization followed by thiolate-induced demethylation, is relevant to the broader class of these compounds. researchgate.netdownloadmaghaleh.com

N-Alkylation and Derivatization for Analog Production (e.g., N17-propargyl-norbuprenorphine methyl ether)

This compound is a valuable secondary amine intermediate that can be readily functionalized at the nitrogen atom to produce a wide range of analogs. This N-alkylation is a key step for creating compounds with diverse pharmacological profiles. The reaction typically involves treating this compound with an alkylating agent, such as an alkyl halide or sulfonate, in the presence of a base.

For instance:

Alkylation with cyclopropylmethyl bromide yields 3-O-methyl buprenorphine. google.comgoogle.com

Alkylation with a propargyl halide (e.g., propargyl bromide) would produce N17-propargyl-norbuprenorphine methyl ether, an analog with an alkynyl functional group. Reagents with propargyl groups are known in the N-demethylation and subsequent N-alkylation of heterocycles. google.com

The reaction conditions for N-alkylation, such as temperature, solvent, and the choice of base (e.g., NaHCO₃, KHCO₃), can be optimized to maximize yield and minimize the formation of impurities. google.comgoogle.com

| Target Analog | Alkylating Agent | Starting Material |

|---|---|---|

| 3-O-Methyl Buprenorphine | Cyclopropylmethyl Bromide | This compound |

| N17-Propargyl-norbuprenorphine methyl ether | Propargyl Bromide | This compound |

| N17-Allyl-norbuprenorphine methyl ether | Allyl Bromide | This compound |

Enzyme-Assisted Synthesis and Biocatalysis

As an alternative to traditional chemical methods that often require harsh conditions and toxic reagents, enzyme-assisted synthesis and biocatalysis are emerging as promising "green" technologies. nih.govalmacgroup.com Research has focused on developing enzymatic processes for key steps in opioid synthesis, particularly N- and O-demethylation. qub.ac.uk

Scientists have proposed and investigated enzymatic N-demethylation as a viable alternative to chemical routes like the von Braun reaction. qub.ac.uk This approach utilizes enzymes, such as engineered oxygenases, to catalyze the removal of the N-methyl group under mild, aqueous conditions. Through techniques like rational enzyme design and directed evolution, researchers have identified and improved enzymes that can perform this transformation. qub.ac.ukalmacgroup.com For example, engineered variants of oxygenase enzymes have shown significant improvements in converting N-methyl precursors to their corresponding nor-buprenorphine intermediates. qub.ac.uk

While the direct enzymatic synthesis of this compound on an industrial scale is still under development, the proof-of-concept has been established. Furthermore, enzyme-assisted methods have been successfully used to synthesize other derivatives, such as norbuprenorphine-3-β-D-glucuronide from norbuprenorphine using enzymes from dog liver preparations, demonstrating the potential of biocatalysis in modifying these complex molecules. nih.gov These biological methods offer the potential for more sustainable and environmentally benign production routes for this compound and its analogs. nih.gov

Enzymatic N- and O-Demethylation Approaches

Enzymatic N- and O-demethylation represents a key alternative to the harsh chemical methods used in the synthesis of buprenorphine analogs. acs.org Researchers have explored various enzymatic systems, including whole-cell biotransformations and isolated enzymes, to achieve these transformations.

Early investigations reported the use of filamentous fungi, such as Cunninghamella echinulata, for the demethylation of buprenorphine precursors. acs.orgresearchgate.netresearchgate.net These microbial systems were capable of producing both N-demethylated and N,O-demethylated products. researchgate.netresearchgate.net While demonstrating the feasibility of a biocatalytic approach, these whole-organism systems often resulted in mixtures of products and relatively modest yields of the desired compound. acs.org For example, biotransformation of a thebaine derivative using Cunninghamella could yield the N-demethylated product (this compound) in yields of around 60%, with the N,O-demethylated compound also being formed in yields of approximately 20%. acs.org A significant limitation of this approach was that the primary product retained the C-3 O-methyl group, which still required a difficult cleavage step. acs.org

More targeted approaches using specific enzyme classes, such as cytochrome P450 (CYP) enzymes, have shown greater promise. almacgroup.comnih.gov Human liver microsomes and recombinant human CYP enzymes, particularly CYP3A4, have been identified as capable of catalyzing the N-dealkylation of buprenorphine to form norbuprenorphine. nih.gov This demonstrated that P450 enzymes are effective catalysts for this key reaction, paving the way for the development of engineered enzyme systems for preparative synthesis. almacgroup.comnih.gov

The development of biocatalytic processes for both N- and O-demethylation as two distinct, consecutive steps has been a significant advancement. acs.org This allows for the targeted synthesis of either this compound (via N-demethylation only) or norbuprenorphine (via subsequent O-demethylation).

Enzyme Engineering for Buprenorphine Analogs (e.g., P450 BM3, CODM)

To overcome the limitations of wild-type enzymes and whole-cell systems, researchers have turned to enzyme engineering. acs.orgqub.ac.uk By employing techniques like rational design and directed evolution, specific enzymes can be optimized for enhanced activity, stability, and selectivity towards non-natural substrates like buprenorphine precursors. acs.orgalmacgroup.com

P450 BM3 for N-Demethylation

The cytochrome P450 BM3 (BM3) from Bacillus megaterium has been a particularly successful scaffold for engineering. almacgroup.com P450 BM3 is a soluble, self-sufficient monooxygenase, making it well-suited for biocatalytic applications. almacgroup.comnih.gov Through a combination of rational design based on mechanistic analysis and directed evolution, variants of P450 BM3 have been created with dramatically improved performance for the N-demethylation of the buprenorphine precursor. acs.org The engineering efforts resulted in a variant that achieved a cumulative 567-fold improvement in conversion compared to the wild-type enzyme. acs.orgalmacgroup.comqub.ac.uk

Engineered Oxygenase for O-Demethylation

For the subsequent O-demethylation step, a different oxygenase enzyme, referred to as CODM, was selected and engineered. qub.ac.uk Similar to the work on P450 BM3, a combination of screening, rational design, and directed evolution was applied. This resulted in an engineered CODM variant with a 22-fold cumulative improvement in conversion for the O-demethylation reaction. acs.orgalmacgroup.com

Interestingly, during the engineering process, a single mutant variant was discovered that could efficiently catalyze both the N- and O-demethylation reactions concurrently. acs.orgalmacgroup.com This discovery opens up the possibility of a streamlined, one-pot enzymatic conversion of the precursor directly to norbuprenorphine.

The table below summarizes the improvements achieved through enzyme engineering for the key demethylation steps.

| Reaction | Enzyme Scaffold | Engineering Approach | Improvement in Conversion (Cumulative) |

|---|---|---|---|

| N-Demethylation | P450 BM3 | Rational Design & Directed Evolution | 567-fold |

| O-Demethylation | CODM (Oxygenase) | Rational Design & Directed Evolution | 22-fold |

These engineered biocatalysts represent a significant step towards developing a more efficient and sustainable manufacturing process for buprenorphine and its key intermediates, including this compound. acs.org

Receptor Pharmacology and Molecular Interactions of Norbuprenorphine Analogs

Opioid Receptor Binding Profiles

3-O-methyl norbuprenorphine (B1208861), an analog of norbuprenorphine, demonstrates a distinct profile of interaction with opioid receptors. Its binding affinity and functional activity at mu-, delta-, and kappa-opioid receptors have been characterized through various in vitro and in vivo studies.

Mu-Opioid Receptor (MOR) Interactions

3-O-methyl norbuprenorphine exhibits a complex interaction with the mu-opioid receptor (MOR). While it is recognized as a partial agonist at the MOR, its efficacy and potency can vary depending on the specific assay and experimental conditions. naabt.org Some studies suggest that it has a lower intrinsic activity at the MOR compared to full agonists like morphine. naabt.org This partial agonism means that while it binds to and activates the receptor, it produces a submaximal response even at saturating concentrations. naabt.org

The binding affinity of this compound for the MOR is notably high. encyclopedia.pub This high affinity allows it to displace other opioids, including full agonists, from the receptor. naabt.org This property is a key aspect of its pharmacological profile and contributes to its potential therapeutic applications. The interaction is characterized by a slow onset and an even slower offset, leading to a prolonged duration of action. nih.gov

Delta-Opioid Receptor (DOR) Interactions

The interaction of this compound with the delta-opioid receptor (DOR) is generally characterized as antagonistic. drugbank.commdpi.com This means that it binds to the DOR but does not activate it, and can block the effects of DOR agonists. drugbank.com The affinity of buprenorphine and its analogs for the DOR is typically lower than for the MOR. nih.gov

Kappa-Opioid Receptor (KOR) Interactions

Similar to its interaction with the DOR, this compound generally acts as an antagonist at the kappa-opioid receptor (KOR). naabt.orgmdpi.com It binds to the KOR with high affinity but lacks intrinsic activity, thereby blocking the actions of KOR agonists. encyclopedia.pubmdpi.com This antagonism at the KOR is another significant feature of its pharmacological profile. nih.gov

Agonist/Antagonist Efficacy Profiling

The efficacy of this compound varies across the different opioid receptors, defining it as a mixed agonist-antagonist.

Mu-Opioid Receptor (MOR): It is a partial agonist at the MOR. naabt.org This means it produces a limited opioid effect, which reaches a ceiling and does not increase with higher doses. naabt.org This property is thought to contribute to a better safety profile compared to full MOR agonists. naabt.org

Delta-Opioid Receptor (DOR): It acts as an antagonist at the DOR. drugbank.commdpi.com

Kappa-Opioid Receptor (KOR): It is also an antagonist at the KOR. naabt.orgmdpi.com

Nociceptin (B549756) Receptor (NOP): Norbuprenorphine is a full agonist at the NOP receptor. nih.gov

This mixed efficacy profile, with partial agonism at the MOR and antagonism at the DOR and KOR, is a hallmark of buprenorphine and its analogs.

In Vitro Receptor Binding Assays

In vitro receptor binding assays are crucial for characterizing the affinity and selectivity of compounds like this compound for different opioid receptors. These assays typically use radioligands that are known to bind to specific receptors and measure the ability of the test compound to displace the radioligand. The results are often expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors.

Buprenorphine, the parent compound, has a high binding affinity for the MOR and KOR. encyclopedia.pub Norbuprenorphine also has a high binding affinity for the MOR. encyclopedia.pub These binding assays have been instrumental in elucidating the complex pharmacology of buprenorphine and its derivatives, providing a molecular basis for their observed effects.

Opioid Receptor Binding and Efficacy Profile of Norbuprenorphine Analogs

| Receptor | Interaction | Efficacy |

|---|---|---|

| Mu-Opioid Receptor (MOR) | High Affinity Binding | Partial Agonist |

| Delta-Opioid Receptor (DOR) | Binding with Lower Affinity | Antagonist |

| Kappa-Opioid Receptor (KOR) | High Affinity Binding | Antagonist |

| Nociceptin Receptor (NOP/ORL-1) | Moderate Affinity Binding | Full Agonist (for Norbuprenorphine) |

Radioligand Competitive Inhibition Studies (e.g., [3H]-naltrindole, [3H]-diprenorphine, [3H]-nociceptin)

Radioligand competitive inhibition assays are crucial for determining the binding affinity of a compound for a specific receptor. In these studies, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]-diprenorphine, a universal opioid receptor ligand) is competed for binding with the unlabeled test compound, such as a norbuprenorphine analog. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which is then used to calculate the equilibrium inhibitory constant (Ki). A lower Ki value signifies a higher binding affinity.

Studies on norbuprenorphine, a primary analog, have been conducted using Chinese hamster ovary (CHO) cells stably expressing individual opioid or nociceptin/orphanin FQ (ORL1) receptors. Norbuprenorphine has demonstrated high affinity for μ (mu), δ (delta), and κ (kappa) opioid receptors, with Ki values in the subnanomolar to nanomolar range, which is comparable to its parent compound, buprenorphine. nih.govaccurateclinic.com In contrast, both norbuprenorphine and buprenorphine show low affinity for the ORL1 receptor, with Ki values in the micromolar range. nih.govaccurateclinic.com

Competitive inhibition studies using [3H]-diprenorphine are employed to assess binding to μ, κ, and δ opioid receptors. nih.gov For the nociceptin receptor (NOP or ORL1), [3H]-nociceptin is used as the radioligand to determine binding affinities. nih.gov While specific data for this compound is not detailed in the available research, the data for norbuprenorphine provides a foundational understanding of how this class of analogs interacts with opioid receptors.

| Compound | μ-Opioid Receptor (MOP) | δ-Opioid Receptor (DOP) | κ-Opioid Receptor (KOP) | Nociceptin Receptor (NOP/ORL1) |

|---|---|---|---|---|

| Norbuprenorphine | 0.9 ± 0.1 | 0.26 ± 0.02 | 0.7 ± 0.1 | 1500 ± 100 |

Functional Activity Assays (e.g., [35S]GTPγS binding)

Functional activity assays, such as the [35S]GTPγS binding assay, are used to determine the functional consequences of a ligand binding to a G protein-coupled receptor (GPCR), such as the opioid receptors. nih.govresearchgate.net This assay measures the activation of G proteins, an early step in the signal transduction cascade, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS. nih.govresearchgate.net An increase in [35S]GTPγS binding upon addition of a compound indicates agonist activity. The potency (EC50) and efficacy (Emax) of the compound can be determined from concentration-response curves.

In [35S]GTPγS binding assays, norbuprenorphine exhibits a distinct functional profile compared to buprenorphine. nih.govaccurateclinic.com At the δ-opioid receptor, norbuprenorphine acts as a potent full agonist. nih.govaccurateclinic.com In contrast, at the μ- and κ-opioid receptors, both norbuprenorphine and buprenorphine are potent partial agonists, with norbuprenorphine demonstrating moderate efficacy while buprenorphine has low efficacy. nih.govaccurateclinic.commdpi.com At the ORL1 receptor, norbuprenorphine behaves as a full agonist with low potency. nih.govaccurateclinic.com This complex profile, particularly its full agonism at δ-receptors and partial agonism at μ- and κ-receptors, contributes to the unique pharmacological effects of buprenorphine and its metabolites. nih.govaccurateclinic.com

| Receptor | EC50 (nM) | Emax (% Stimulation) | Activity Profile |

|---|---|---|---|

| μ-Opioid Receptor (MOP) | 0.14 ± 0.02 | 50 ± 2 | Partial Agonist |

| δ-Opioid Receptor (DOP) | 0.19 ± 0.04 | 101 ± 2 | Full Agonist |

| κ-Opioid Receptor (KOP) | 0.11 ± 0.01 | 41 ± 1 | Partial Agonist |

| Nociceptin Receptor (NOP/ORL1) | 110 ± 10 | 104 ± 4 | Full Agonist |

Analytical Chemistry and Bioanalytical Methodologies for Norbuprenorphine and Metabolites

Chromatographic and Spectrometric Analysis.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred and most widely used technique for the determination of norbuprenorphine (B1208861) and its metabolites. nih.gov This method offers superior sensitivity and selectivity, allowing for the detection of ultra-trace concentrations of the analyte. nih.gov

A typical UHPLC-MS/MS method involves a chromatographic separation on a C18 reversed-phase column. helsinki.fi The mobile phase often consists of a gradient mixture of an aqueous component, such as 0.1% formic acid in water, and an organic solvent like acetonitrile. nih.govresearchgate.net This setup effectively separates norbuprenorphine from its parent compound, buprenorphine, other metabolites like glucuronides, and potential interferences within the biological matrix. helsinki.fioup.com

Following separation, the analytes are ionized, typically using positive ion electrospray ionization (ESI), and detected by a tandem mass spectrometer, often a triple quadrupole instrument. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion and its characteristic product ions. helsinki.fikinampark.com For norbuprenorphine, common precursor-product ion transitions include m/z 414.4 → 83.1 and 414.4 → 187.2. oup.com However, interferences from metabolites of other drugs, such as quetiapine, have been reported with these transitions. oup.comnih.gov To mitigate this, alternative, interference-free transitions like m/z 414.4 → 340.2 and 414.4 → 326.1 have been successfully implemented, ensuring accurate quantification. oup.comnih.gov The "dilute-and-shoot" approach, where urine samples are simply diluted with an internal standard solution before injection, is a common sample preparation protocol that enhances throughput. nih.gov

Other Techniques (e.g., LC-UV, Fluorescent Detection, Capillary Electrophoresis, Electrochemical Sensors)

While UHPLC-MS/MS is the gold standard, other analytical techniques have been applied for the analysis of norbuprenorphine, each with its own advantages and limitations.

Liquid Chromatography with Ultraviolet (LC-UV) Detection: This method has been used for the quantification of buprenorphine and its metabolites. nih.gov However, LC-UV generally lacks the sensitivity required for detecting the low concentrations of norbuprenorphine often found in biological samples, with limits of detection typically in the nanogram per milliliter range. kinampark.com

Fluorescent Detection: Similar to UV detection, liquid chromatography with fluorescence detection offers an alternative but is also hampered by lower sensitivity compared to mass spectrometry. kinampark.com

Capillary Electrophoresis (CE): CE has been utilized for the analysis of related opioid compounds and offers high separation efficiency. nih.gov Its application for norbuprenorphine is less common but remains a potential analytical tool.

Electrochemical Sensors: These sensors provide a rapid and inexpensive screening approach. mdpi.comwvu.edu Methods using high-performance liquid chromatography with electrochemical detection (HPLC-ED) have been developed for the simultaneous determination of buprenorphine and norbuprenorphine in urine and serum. researchgate.netnih.gov Detection is typically carried out on a glassy carbon electrode held at a specific potential (e.g., +0.70 V). researchgate.net While offering good precision and recovery, the detection limits are generally higher than those achieved with MS/MS, with one study reporting a detection limit of about 100 pg/ml for norbuprenorphine. nih.gov The primary advantage of electrochemical sensors is their potential for miniaturization and use in point-of-care settings. mdpi.com

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. For norbuprenorphine, derivatization is crucial to increase its volatility and thermal stability, enabling its passage through the GC system. researchgate.netjournalofappliedbioanalysis.com Various strategies have been evaluated to optimize the detection of norbuprenorphine. researchgate.netnih.gov

Alkylation, Acylation, and Silylation Approaches

Several chemical derivatization approaches have been adapted for the analysis of norbuprenorphine by GC-MS based methodologies. researchgate.netnih.gov These include:

Alkylation: This process involves adding an alkyl group. Methyl derivatives have been used in the analysis of norbuprenorphine. nih.gov

Acylation: This involves the introduction of an acyl group. Reagents like acetic anhydride, trifluoroacetic anhydride, and pentafluoropropionic anhydride are used to form acetyl, trifluoroacetyl, and pentafluoropropionyl derivatives, respectively. researchgate.netnih.gov Acetyl derivatization, in particular, has been shown to be highly effective. nih.gov It allows norbuprenorphine to be distinguished from its deuterated internal standard (norbuprenorphine-D3), which is not always possible with other methods. researchgate.netnih.gov

Silylation: This is a common derivatization technique where an active hydrogen is replaced by a silyl group, typically trimethylsilyl (TMS). researchgate.netnih.gov While TMS derivatives are frequently used, they can present challenges. For example, the mass spectra of TMS-derivatized norbuprenorphine and its deuterated internal standard can be difficult to distinguish, potentially leading to analytical errors. researchgate.netnih.gov

Method Validation and Performance Characteristics

For any analytical method to be considered reliable, it must undergo a thorough validation process to ensure its performance is adequate for its intended purpose. nih.gov Validation assesses several key parameters, including linearity, recovery, accuracy, precision, and the limits of detection and quantification. helsinki.finih.gov

Linearity, Recovery, Accuracy, Precision

Linearity: This parameter establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. For norbuprenorphine, methods typically demonstrate excellent linearity with a correlation of determination (R²) greater than 0.99. researchgate.netnih.gov

Recovery: Recovery assesses the efficiency of the extraction process from the biological matrix. For norbuprenorphine, buffer extraction followed by solid-phase extraction (SPE) has yielded recoveries of 85.0% or higher. nih.govnih.gov Other methods have reported recoveries ranging from 68% to over 90%. nih.govresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, while precision measures the reproducibility of the results. For norbuprenorphine quantification, methods consistently demonstrate high accuracy and precision. Accuracy is often reported as being within ±15% of the nominal value, while precision, expressed as the relative standard deviation (RSD), is typically below 15%. helsinki.fi For example, one LC-MS/MS method reported accuracy ≥85.7% with intra-assay and inter-assay imprecision ≤13.9% and ≤12.4%, respectively. nih.govacs.org

Table 1: Example Method Validation Performance Characteristics for Norbuprenorphine Analysis

| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | UFLC-MS/MS Method |

|---|---|---|---|

| Linearity (R²) | > 0.98 nih.gov | > 0.999 researchgate.net | Not Specified |

| Recovery (%) | ≥ 85.0 nih.gov | > 90 researchgate.net | ~80 (Plasma) nih.gov |

| Accuracy (%) | ≥ 85.7 nih.gov | Within ±15% of nominal | Within 15% nih.gov |

| Precision (RSD %) | ≤ 13.9 (Intra-assay) nih.gov | < 10 (Intraday) researchgate.net | < 15% nih.gov |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. helsinki.firesearchgate.net These values are critical for methods intended to measure trace amounts of substances.

The sensitivity of analytical methods for norbuprenorphine varies significantly depending on the technique and the matrix being analyzed. UHPLC-MS/MS methods generally provide the lowest LOD and LOQ values. For instance, a highly sensitive method for plasma analysis reported a lower limit of quantification (LLOQ) of 10 pg/mL for norbuprenorphine. nih.gov Other LC-MS/MS methods have reported LOQs in the low ng/mL range, such as 1.0 ng/mL or 3 ng/mL (3 µg/L). helsinki.firesearchgate.net An interference-free LC-MS/MS method established an LLOQ of 10 ng/mL, which was deemed acceptable for its intended application. oup.comnih.gov In contrast, a GC-MS method reported an LOQ of 0.05 µg/L (0.05 ng/mL). researchgate.net

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Norbuprenorphine by Various Methods

| Technique | Matrix | LOD | LOQ/LLOQ | Reference |

|---|---|---|---|---|

| LC-MS/MS | Meconium | 20 ng/g | 20 ng/g | nih.gov |

| UFLC-MS/MS | Plasma | Not Specified | 10 pg/mL | nih.gov |

| LC-MS/MS | Urine | 0.5 ng/mL | 1.0 ng/mL | researchgate.net |

| UPLC-MS/MS | Urine | Not Specified | 9 ng/mL | ingentaconnect.com |

| LC-MS/MS | Urine | Not Specified | 3 µg/L (3 ng/mL) | helsinki.fi |

| GC-MS | Blood | 0.02 µg/L | 0.05 µg/L | researchgate.net |

Ion Suppression and Selectivity Considerations

In the quantitative analysis of norbuprenorphine and its metabolites, such as 3-O-Methyl Norbuprenorphine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS), ion suppression and selectivity are critical parameters that can significantly affect the accuracy, precision, and sensitivity of the method. chromatographyonline.comsemanticscholar.org These phenomena arise from the complexity of biological matrices, such as plasma, urine, and hair, which contain numerous endogenous and exogenous compounds that can interfere with the ionization of the target analytes. researchgate.netkinampark.com

Ion Suppression and Matrix Effects

Ion suppression is a form of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization process of the analyte in the mass spectrometer's ion source, leading to a decreased response and underestimated analyte concentration. chromatographyonline.comwikipedia.org This occurs when matrix components alter the efficiency of droplet formation or evaporation in the electrospray ionization (ESI) source, thereby reducing the number of charged analyte ions that reach the detector. semanticscholar.org The highly hydrophilic nature of glucuronide metabolites can make their separation from the biological matrix particularly challenging, potentially exacerbating matrix effects. researchgate.net

The effective mitigation of ion suppression is essential for reliable bioanalytical results. This is often achieved through a combination of meticulous sample preparation, chromatographic optimization, and the use of appropriate internal standards. chromatographyonline.comkinampark.com

Sample Preparation: The primary goal of sample preparation is to remove interfering matrix components while efficiently recovering the analytes of interest. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly employed. researchgate.netkinampark.com LLE, for instance, can produce clean samples, which is crucial for minimizing ion suppression by preventing non-volatile materials from entering the MS system. kinampark.com One study comparing extraction protocols found that a specific LLE method resulted in an ion suppression of no more than 5.2% for buprenorphine in plasma, a result comparable to more complex techniques. mdpi.comnih.gov The use of deuterated internal standards for each analyte is often necessary to compensate for matrix effects, especially in the determination of glucuronides. researchgate.net

Internal Standards: The use of an internal standard (IS), particularly a stable isotope-labeled (SIL) analogue of the analyte, is a widely accepted strategy to compensate for ion suppression. wikipedia.orgtandfonline.com An SIL-IS is chemically identical to the analyte and co-elutes chromatographically, meaning it experiences the same degree of ion suppression. By calculating the ratio of the analyte response to the IS response, variations in signal intensity due to matrix effects can be normalized, thereby improving the accuracy and precision of the measurement. kinampark.comtandfonline.com

The following table summarizes findings on matrix effects and recovery from a study analyzing buprenorphine and its metabolites.

| Analyte | Matrix | Preparation Method | Recovery (%) | Ion Suppression (%) |

| Buprenorphine | Plasma | Liquid-Liquid Extraction | 98.7 - 109.0 | < 5.2 |

| Norbuprenorphine | Wastewater | Not Specified | Not Specified | Significantly Reduced |

| Buprenorphine Glucuronide | Urine | Solid-Phase Extraction | Not Specified | Affected by ME |

| Norbuprenorphine Glucuronide | Urine | Solid-Phase Extraction | Not Specified | Not Specified |

Data compiled from studies on buprenorphine and its metabolites, demonstrating the impact of sample preparation on recovery and ion suppression. mdpi.comnih.govtandfonline.com

Selectivity Considerations

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov In the context of LC-MS/MS analysis of norbuprenorphine, a lack of selectivity can arise from isobaric interferences, where other compounds have the same nominal mass as the analyte, or from co-eluting substances that produce fragment ions identical to those being monitored.

A significant challenge to selectivity in norbuprenorphine analysis has been identified from the metabolites of quetiapine, an antipsychotic medication. nih.gov These metabolites can cause substantial interference in the multiple reaction monitoring (MRM) transitions commonly used for norbuprenorphine, leading to the inability to report a result. nih.gov Such interferences have been observed across multiple laboratories using different sample preparation and chromatographic conditions. nih.gov

To overcome this, research has focused on identifying alternative, interference-free MS-MS transitions for norbuprenorphine. While norbuprenorphine and quetiapine metabolites share numerous nominal mass fragments, specific transitions have been found to be selective for norbuprenorphine, albeit sometimes with lower signal intensity. nih.gov The selection of unique precursor-to-product ion transitions is fundamental to the specificity of LC-MS/MS methods. oup.com

The table below details standard and alternative MRM transitions investigated to improve the selectivity of norbuprenorphine detection.

| Analyte | MRM Transition (m/z) | Type | Interference from Quetiapine Metabolites |

| Norbuprenorphine | 414.4 ➝ 83.1 | Standard | Yes |

| Norbuprenorphine | 414.4 ➝ 187.2 | Standard | Yes |

| Norbuprenorphine | 414.4 ➝ 340.2 | Alternative | No |

| Norbuprenorphine | 414.4 ➝ 326.1 | Alternative | No |

Data from a study investigating selective, interference-free MRM transitions for norbuprenorphine analysis. nih.gov

By carefully selecting unique MRM transitions and optimizing chromatographic separation to resolve the analyte from interfering compounds, the selectivity of the bioanalytical method can be significantly enhanced. nih.govnih.gov This ensures that the measured signal corresponds only to the analyte of interest, leading to accurate and reliable quantification.

Future Research Directions for 3 O Methyl Norbuprenorphine

Development of Novel Synthetic Routes

The traditional synthesis of buprenorphine from thebaine involves harsh chemical steps for N- and O-demethylation, which can be inefficient and environmentally taxing. Future research is increasingly focused on developing cleaner, more efficient, and highly selective synthetic routes, with biocatalysis emerging as a promising frontier.

One area of intense investigation is the use of engineered enzymes to replace toxic chemical reagents. Recent studies have highlighted the potential of oxygenase enzymes, such as cytochrome P450 BM3 from Bacillus megaterium, to perform specific demethylation reactions. Through rational enzyme design and directed evolution, researchers have successfully engineered P450-BM3 variants that show significantly improved conversion rates for the N-demethylation step leading to 3-O-Methyl Norbuprenorphine (B1208861). Further research will aim to discover or engineer enzymes capable of efficiently catalyzing the subsequent O-demethylation, potentially creating a fully enzymatic pathway to norbuprenorphine. The goal is to develop a "one-pot" reaction where multiple enzymatic steps occur sequentially, minimizing waste and improving yield.

| Parameter | Traditional Chemical Synthesis | Novel Enzymatic Synthesis |

| Reagents | Often involves harsh and toxic reagents like cyanogen (B1215507) bromide and strong bases (e.g., potassium hydroxide). | Utilizes engineered enzymes (e.g., P450 oxygenases) and cofactors (e.g., NADPH). |

| Conditions | Typically requires elevated temperatures and non-aqueous solvents. | Occurs under mild, aqueous conditions (e.g., physiological pH and temperature). |

| Selectivity | Can produce unwanted byproducts, requiring extensive purification. | High substrate specificity and regioselectivity, leading to purer products. |

| Environmental Impact | Generates significant chemical waste. | Considered a "green chemistry" approach with biodegradable catalysts (enzymes). |

| Future Goal | Improvement of yield and reduction of impurities through process optimization. | Development of highly active and stable enzymes for a fully biocatalytic route. |

This table provides a comparative overview of traditional versus novel enzymatic approaches in the synthesis pathways involving 3-O-Methyl Norbuprenorphine.

Comprehensive Pharmacological Characterization of Analogs

While this compound is primarily a synthetic intermediate, its core structure serves as a scaffold for generating novel analogs with potentially unique pharmacological properties. Buprenorphine itself has a complex profile, acting as a partial agonist at the mu-opioid receptor (MOR), an antagonist at kappa (KOR) and delta (DOR) opioid receptors, and an agonist at the nociceptin (B549756)/orphanin FQ peptide (NOP) receptor. nih.gov Future research will focus on synthesizing derivatives of the norbuprenorphine scaffold to systematically explore structure-activity relationships (SAR) and develop ligands with tailored receptor profiles.

Research into buprenorphine analogs has shown that modifications around the C20 position are key to modulating NOP receptor activity. nih.gov By synthesizing a library of analogs derived from this compound with varied substituents at this and other positions, researchers can aim to:

Enhance NOP Receptor Affinity: Develop compounds with higher affinity and efficacy at the NOP receptor, which may offer new avenues for treating conditions like anxiety or substance abuse with a different mechanism than traditional opioids. nih.gov

Modulate MOR/KOR/DOR Selectivity: Fine-tune the balance of activity across the classical opioid receptors to create analgesics with fewer side effects. For example, increasing KOR antagonism while maintaining MOR partial agonism could potentially reduce the dysphoric or aversive effects associated with some opioids.

| Receptor Target | Buprenorphine Profile | Future Research Goal for Analogs | Potential Therapeutic Application |

| Mu-Opioid (MOR) | Partial Agonist | Modulate efficacy (from antagonism to full agonism). | Pain management, addiction treatment. |

| Kappa-Opioid (KOR) | Antagonist | Enhance antagonist activity. | Treatment of depression, dysphoria, and craving. |

| Delta-Opioid (DOR) | Antagonist | Explore partial agonism or enhanced antagonism. | Mood disorders, chronic pain. |

| Nociceptin (NOP) | Partial Agonist | Increase affinity and efficacy. nih.gov | Anxiety, substance abuse, novel analgesia. |

This table outlines the known receptor profile of buprenorphine and the prospective research directions for developing new analogs based on the this compound scaffold.

Advanced Bioanalytical Methodologies for Trace Analysis

The detection and quantification of synthetic opioids and their intermediates in biological matrices are critical for both clinical monitoring and forensic toxicology. Due to the high potency of buprenorphine derivatives, they and their metabolites are often present at very low concentrations in samples like urine, plasma, and hair. researchgate.netthermofisher.com Future research in this area is directed toward the development of ultra-sensitive and highly selective bioanalytical methods capable of trace analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard, but further advancements are being pursued. researchgate.net Key future directions include:

High-Resolution Mass Spectrometry (HRMS): The use of technologies like Quadrupole-Orbitrap mass spectrometers allows for full-scan data acquisition. thermofisher.com This enables retrospective analysis of samples for previously unidentified metabolites or intermediates like this compound without requiring re-analysis. thermofisher.com This is particularly valuable in forensic cases and for building comprehensive metabolic profiles.

Miniaturization of Sample Preparation: Traditional sample preparation techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be time-consuming. Research is moving towards miniaturized and automated techniques, such as microextraction in packed sorbent (MEPS) and solid-phase microextraction (SPME), to reduce sample volume requirements, decrease solvent use, and improve throughput.

Method Validation for Alternative Matrices: While urine and blood are standard, there is growing interest in alternative matrices like oral fluid, hair, and dried blood spots for less invasive sample collection. A key research goal is to develop and validate robust HRMS and LC-MS/MS methods for the reliable detection of this compound and other minor metabolites in these matrices.

Computational Chemistry and Molecular Modeling for Receptor Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, allowing researchers to predict and understand molecular interactions before undertaking costly and time-consuming synthesis. For this compound and its potential analogs, these techniques offer a powerful way to explore interactions with opioid receptors at an atomic level.

Future research will heavily rely on a combination of computational approaches:

Molecular Docking: This technique will be used to predict the preferred binding pose of novel analogs within the binding pockets of the MOR, KOR, DOR, and NOP receptors. By analyzing these poses, researchers can hypothesize which specific amino acid residues are critical for binding and functional activity, thereby guiding the design of new molecules with enhanced affinity or selectivity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes the receptor undergoes upon ligand binding. This is crucial for understanding the mechanics of receptor activation and distinguishing between agonists, partial agonists, and antagonists.

Quantitative Structure-Activity Relationship (QSAR): By developing computational models that correlate the structural features of a series of analogs with their measured pharmacological activity, researchers can create predictive tools. These QSAR models can then be used to screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. This integrated computational-experimental workflow will accelerate the discovery of new leads derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What analytical challenges are encountered when quantifying 3-O-Methyl Norbuprenorphine in complex biological matrices, and how can they be methodologically addressed?

- Answer: Interferences from structurally similar metabolites (e.g., quetiapine metabolites) and low signal intensity in mass spectrometry (MS) are key challenges. To address this, use selective MS transitions such as m/z 414.4/340.2 and 414.4/326.1, which minimize cross-reactivity despite lower intensity . Coupling enzymatic hydrolysis with solid-phase extraction (SPE) improves specificity by removing matrix interferences, even when compared to simpler dilution methods . Additionally, LC-MS/MS methods employing silica columns with isocratic mobile phases (e.g., acetonitrile:ammonium formate) enhance sensitivity and reproducibility .

Q. How should pharmacokinetic studies be designed to evaluate this compound's metabolic stability and exposure parameters?

- Answer: Studies should measure steady-state plasma concentrations using parameters like AUC0–24,ss, Cmax,ss, and Tmax. For example, a 50% dose increase from 16 mg to 24 mg resulted in a 26% rise in AUC and 75% increase in Cmax for buprenorphine, highlighting dose-dependent exposure . Rigorous participant selection criteria (e.g., exclusion of CYP3A4 inhibitors) and standardized sampling intervals (e.g., pre-dose and 0.5–24 h post-dose) are critical for reliable data .

Q. What methodological considerations are critical when optimizing sample preparation for this compound in human plasma studies?

- Answer: Enzymatic hydrolysis followed by SPE is superior to dilution methods for removing phospholipid interferences . Internal standards like deuterated analogs (e.g., buprenorphine-d4) correct for matrix effects and recovery variability . Preconcentration steps (e.g., nitrogen evaporation) may be necessary to achieve a lower limit of quantification (LLOQ) of 10 ng/mL .

Advanced Research Questions

Q. How can advanced mass spectrometry techniques improve the structural characterization of this compound when traditional CID proves insufficient?

- Answer: Collision-induced dissociation (CID) often yields low-intensity fragments for opioids like norbuprenorphine. Electron-activated dissociation (EAD) on platforms like the ZenoTOF 7600 System generates richer fragmentation patterns, enabling confident identification of hydroxylation or methylation sites . EAD’s higher energy transfer efficiency resolves isobaric interferences, which CID struggles with, particularly below m/z 300 .

Q. How should contradictory fragmentation data between different MS platforms be reconciled when identifying this compound metabolites?

- Answer: Orthogonal techniques (e.g., combining LC-MS/MS with high-resolution MS) validate fragment ion assignments. For example, transitions like m/z 414.4/340.2 may overlap with quetiapine metabolites in low-resolution systems, but high-resolution instruments can differentiate them via exact mass . Statistical validation (e.g., ≥3 product ions with <5 ppm mass error) and cross-laboratory reproducibility checks mitigate platform-specific biases .

Q. What strategies enhance the reproducibility of this compound quantification in multi-laboratory studies? **

- Answer: Standardized protocols for sample preparation (e.g., SPE conditions), instrument calibration (e.g., daily tuning with reference standards), and data reporting (e.g., detailed mobile phase compositions and column types) are essential . Inter-laboratory comparisons using shared reference materials and blinded QC samples ensure consistency, as demonstrated in studies reporting <15% CV for norbuprenorphine AUC .

Methodological Frameworks

- Experimental Design: Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions address gaps, such as the impact of this compound’s methyl group on receptor binding kinetics .

- Data Reporting: Follow ICMJE guidelines to document chemical purity, storage conditions, and instrument parameters, which are critical for replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.